Methyl 2-cyano-6-fluorobenzoate
Overview
Description
Methyl 2-cyano-6-fluorobenzoate: is an organic compound with the molecular formula C9H6FNO2 . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the benzene ring is substituted with a cyano group and a fluorine atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-6-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 2-cyano-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted benzoates.
Reduction: 2-amino-6-fluorobenzoate.
Hydrolysis: 2-cyano-6-fluorobenzoic acid.
Scientific Research Applications
Methyl 2-cyano-6-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-cyano-6-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a desired therapeutic effect. The cyano and fluorine groups can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but lacks the cyano group.
Methyl 2-cyanobenzoate: Similar structure but lacks the fluorine atom.
Methyl 4-cyano-2-fluorobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness: Methyl 2-cyano-6-fluorobenzoate is unique due to the presence of both cyano and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-cyano-6-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFIBYLMLSSBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857435 | |
Record name | Methyl 2-cyano-6-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58332-01-7 | |
Record name | Methyl 2-cyano-6-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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